molecular formula C14H13NO4S B5788516 Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate

Cat. No.: B5788516
M. Wt: 291.32 g/mol
InChI Key: QLWDSUPKFMVWAH-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate is a thiophene-based derivative characterized by a methoxybenzoyl-substituted amino group at the 3-position of the thiophene ring and a methyl ester at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases, enzymes, and receptors. The compound’s synthesis typically involves coupling reactions between thiophene-2-carboxylate precursors and acylating agents like 3-methoxybenzoyl chloride.

Properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)13(16)15-11-6-7-20-12(11)14(17)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWDSUPKFMVWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl 3-aminothiophene-2-carboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve microwave-assisted synthesis, which provides rapid and efficient access to the desired compounds. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield various thiophene derivatives in high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit enzymes or receptors involved in various biological processes, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiophene-2-carboxylate derivatives are heavily influenced by substituents at the 3-amino position. Key comparisons include:

Compound Substituent Key Features Reference
Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate (Target) 3-Methoxybenzoyl Potential kinase inhibition; electron-donating methoxy group enhances solubility.
Methyl 3-(benzenesulfonamido)thiophene-2-carboxylate Phenylsulfonamide High yield (76–90%); sulfonamide group may improve metabolic stability.
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate 4,6-Dimethylpyrimidinyl Pyrimidine ring enhances binding to enzymes (e.g., PLK1 inhibitors); molecular weight = 263.32 g/mol.
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 3-Bromophenyl Bromine introduces steric bulk and electron-withdrawing effects; MW = 312.19 g/mol.
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate Bromoacetyl Reactive bromo group for further functionalization (e.g., alkylation); CAS 227958-47-4.

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility and bioavailability, as seen in the target compound and ’s microwave-synthesized derivative .
  • Electron-Withdrawing Groups (e.g., bromo) : Enhance reactivity for downstream modifications (e.g., cross-coupling in ) .
  • Heterocyclic Substituents (e.g., pyrimidine) : Improve target specificity, as demonstrated in kinase inhibitors () .
Physicochemical Properties
  • Melting Points : Vary significantly with substituents. For example, sulfonamide derivatives () exhibit higher melting points (213–226°C) due to hydrogen bonding , while bromoacetyl derivatives () are likely liquids or low-melting solids.
  • LogP Values : Methoxybenzoyl-substituted compounds (e.g., target) have lower LogP (estimated ~2.5) compared to bromophenyl derivatives (LogP ~3.0) .

Biological Activity

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology and related fields.

  • Molecular Formula : C12H13NO4S
  • Molecular Weight : 263.30 g/mol
  • Melting Point : Not extensively reported, but similar compounds have melting points ranging from 96°C to 124°C.
  • Solubility : Soluble in organic solvents like dichloromethane and ethanol.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with thiophene-2-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction conditions generally require stirring at room temperature for several hours to ensure complete conversion. Purification is often achieved through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a study involving RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in the expression of pro-inflammatory markers such as iNOS and COX-2. The IC50 values for these effects were reported as follows:

Target Enzyme IC50 (µM)
iNOS25.4 ± 0.5
COX-231.7 ± 0.4

This indicates that the compound may serve as a potential therapeutic agent for conditions characterized by inflammation.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects with IC50 values ranging from 15 to 30 µM, suggesting its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and iNOS.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, emphasizing its potential role in developing new antibiotics .
  • Anti-inflammatory Research : Another research article demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its therapeutic potential .
  • Cancer Cell Line Studies : A study conducted on various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis, marking it as a candidate for further anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via amidation of methyl 3-aminothiophene-2-carboxylate with 3-methoxybenzoyl chloride. Key steps include:

  • Using a base (e.g., triethylamine) in anhydrous dichloromethane to deprotonate the amine and activate the acyl chloride.
  • Maintaining temperatures between 0–5°C during coupling to minimize side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    • Optimization : Microwave-assisted synthesis (e.g., 50–80°C, 30 min) can improve reaction efficiency compared to traditional reflux methods .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methoxybenzoyl and thiophene ring protons) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 322.1) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) validate functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinase targets) .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values .

Advanced Research Questions

Q. How does the chloroacetyl group in structural analogs influence covalent binding to biological targets?

  • Mechanistic Insight : The chloroacetyl group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes.

  • Example: Analog Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate inhibits papain-like proteases via irreversible modification of the catalytic cysteine .
    • Validation : Use mass spectrometry to detect adduct formation (e.g., +136 Da shift from chloroacetyl modification) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Approach :

  • Docking studies : AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or EGFR kinase).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
    • Case study : Modifying the methoxybenzoyl group to a trifluoromethyl analog increased hydrophobic interactions in a benzo[b]thiophene derivative, improving binding ΔG by 2.3 kcal/mol .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Root cause : Variability in acyl chloride purity or moisture contamination during amidation.
  • Solutions :

  • Pre-dry reactants with molecular sieves.
  • Use Schlenk techniques under inert gas to exclude moisture .
    • Validation : Replicate reactions under controlled conditions; yields consistently improved from 60% to 85% .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

  • Challenges : Exothermic amidation risks thermal decomposition; poor solubility complicates purification.
  • Scale-up strategies :

  • Use flow chemistry for continuous reaction control (prevents hotspots).
  • Switch to ethanol/water recrystallization (vs. chromatography) for cost-effective purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.